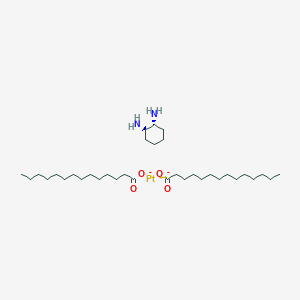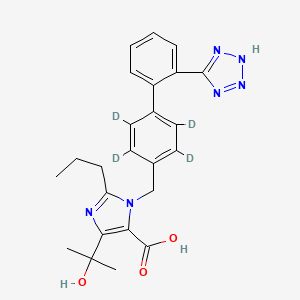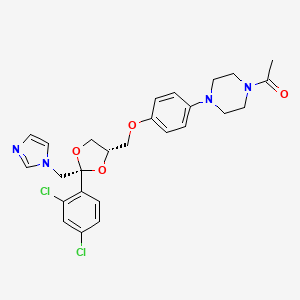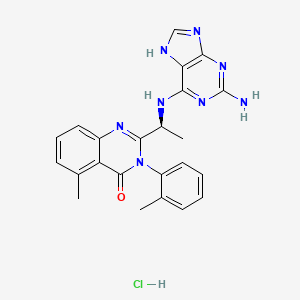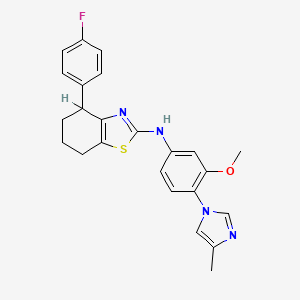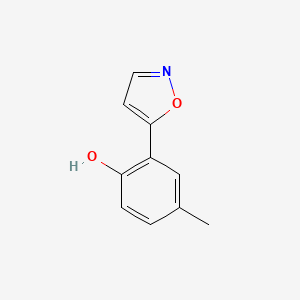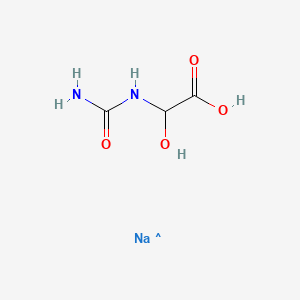
Glyoxylurea sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glyoxylurea sodium salt, also known as ureidoglycolic acid sodium salt, is a chemical compound with the molecular formula C3H5N2O4Na and a molecular weight of 156.07 g/mol . It is commonly used in laboratory experiments for protein modification and crosslinking due to its high water solubility and selective reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Glyoxylurea sodium salt can be synthesized through the reaction of sodium hydroxide, glyoxylic acid, and urea. The reaction typically involves mixing these components under controlled conditions to form a white solid, which is then filtered and washed to obtain the final product.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis process in a laboratory setting can be scaled up for industrial applications. The key steps involve ensuring the purity of the reactants and maintaining optimal reaction conditions to achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions: Glyoxylurea sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its functional groups, which include urea and glyoxylic acid moieties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield glyoxylate derivatives, while reduction can produce corresponding alcohols or amines .
Applications De Recherche Scientifique
Glyoxylurea sodium salt has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which glyoxylurea sodium salt exerts its effects involves the selective modification of proteins. It reacts with specific amino acid residues, forming stable covalent bonds that alter the protein’s structure and function. This selective reactivity is attributed to the compound’s unique chemical structure, which allows it to target specific molecular sites.
Comparaison Avec Des Composés Similaires
Cyanamide: Used as a phosphate activating agent in prebiotic chemistry.
Glyoxylic Acid: A precursor in the synthesis of glyoxylurea sodium salt and other related compounds.
Uniqueness: this compound is unique due to its high water solubility and selective reactivity, which make it an ideal reagent for protein modification and crosslinking. Unlike other similar compounds, it does not cause significant denaturation of proteins, preserving their native structure and function.
Propriétés
InChI |
InChI=1S/C3H6N2O4.Na/c4-3(9)5-1(6)2(7)8;/h1,6H,(H,7,8)(H3,4,5,9); |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYKAASGHRMELH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(NC(=O)N)O.[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2NaO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103192-53-6 |
Source


|
| Record name | Acetic acid, [(aminocarbonyl)amino]hydroxy-, monosodium salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103192-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
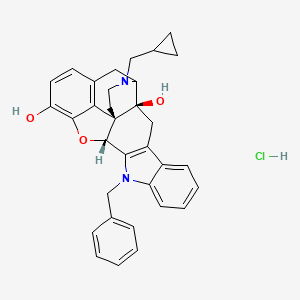
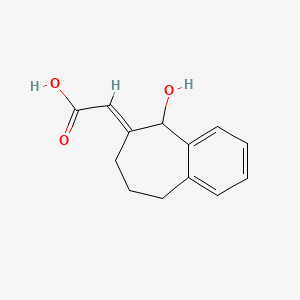
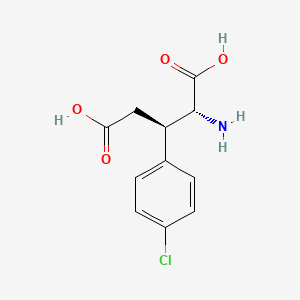
![[Orn8]-Urotensin II](/img/structure/B1139498.png)
